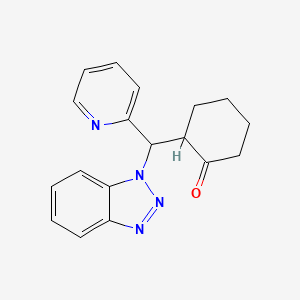

2-Cyclohexynon-2-pyridine-1benztriazole methane

Vue d'ensemble

Description

Applications De Recherche Scientifique

Heterogenisation of C-Scorpionate FeII Complex

The heterogenisation of a C-scorpionate FeII complex on various carbon materials demonstrated enhanced catalytic performance for cyclohexane oxidation, suggesting potential applications in industrial catalysis and chemical synthesis. The process showed improved efficiency and selectivity when immobilized on carbon nanotubes treated with nitric acid and sodium hydroxide, highlighting the importance of surface treatment in catalyst design (Martins et al., 2013).

PtMe2H+ as a Precursor in Alkane C–H Bond Cleavage

Research on (η2-L)PtMe2 complexes, where L is a pyridinophane ligand, revealed their capability to activate and cleave C-H bonds in alkanes, including methane, through a T-shaped, 14-valence electron complex. This finding suggests potential applications in organic synthesis and hydrocarbon processing, where controlled C-H bond activation is crucial (Vedernikov et al., 2003).

Relayed Proton Brake Mechanism

The study of N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline demonstrated a relayed proton brake mechanism upon the addition of methane sulfonic acid, significantly decelerating rotation rates around two bonds. This research contributes to the understanding of molecular dynamics and could have implications in the design of molecular machines or in the study of molecular motion control (Furukawa et al., 2020).

Cyclohexane Oxidation Catalysis

An investigation into the catalytic oxidation of cyclohexane using a hydrotris(pyrazol-1-yl)methane iron(II) complex immobilized on zeolite showed significant catalytic activity and yield. This study underscores the potential of metal-organic frameworks and zeolites in enhancing catalytic reactions, which could be relevant for chemical manufacturing and environmental applications (Martins et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

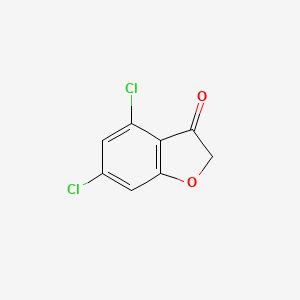

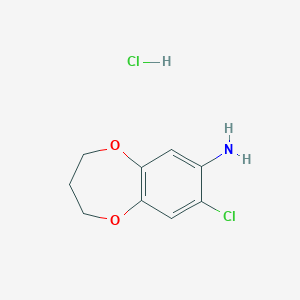

2-[benzotriazol-1-yl(pyridin-2-yl)methyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c23-17-11-4-1-7-13(17)18(15-9-5-6-12-19-15)22-16-10-3-2-8-14(16)20-21-22/h2-3,5-6,8-10,12-13,18H,1,4,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKDLJGAEAYMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(C2=CC=CC=N2)N3C4=CC=CC=C4N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexynon-2-pyridine-1benztriazole methane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)

![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)

![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)